7-(Allyloxy)-1-chloroisoquinoline
Description
7-(Allyloxy)-1-chloroisoquinoline is a halogenated isoquinoline derivative featuring a chlorine atom at the 1-position and an allyloxy group (–O–CH₂–CH=CH₂) at the 7-position.
Properties
CAS No. |
924271-42-1 |
|---|---|
Molecular Formula |
C12H10ClNO |
Molecular Weight |
219.66 g/mol |
IUPAC Name |
1-chloro-7-prop-2-enoxyisoquinoline |
InChI |
InChI=1S/C12H10ClNO/c1-2-7-15-10-4-3-9-5-6-14-12(13)11(9)8-10/h2-6,8H,1,7H2 |
InChI Key |
TUHHQSSPELUCJU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC2=C(C=C1)C=CN=C2Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Molecular Properties
Key structural analogs and their substituents are compared below:
Key Observations :
- Bromomethyl and carboxylic acid derivatives exhibit higher molecular weights due to bromine and carboxyl groups, respectively.
Reactivity Trends
Physicochemical Properties
Boiling/Melting Points
- 7-(Bromomethyl)-1-chloroisoquinoline: Boiling point = 372.6°C (predicted) due to bromine’s polarizability .
- This compound: Expected to have a lower melting point than bromomethyl analogs due to reduced crystallinity from the flexible allyl chain.
Spectral Data (NMR)
- Methoxy analogs : Characteristic ¹H NMR signals for methoxy protons at δ 3.8–4.0 ppm and aromatic protons at δ 7.0–8.5 ppm .
- Allyloxy analogs : Predicted signals include allylic protons (δ 4.5–5.0 ppm for –O–CH₂–, δ 5.5–6.0 ppm for –CH=CH₂) and downfield-shifted aromatic protons due to electron-withdrawing chlorine .
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